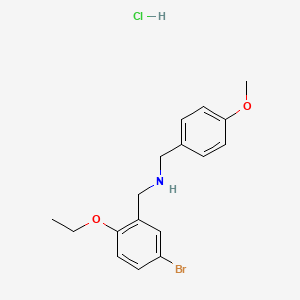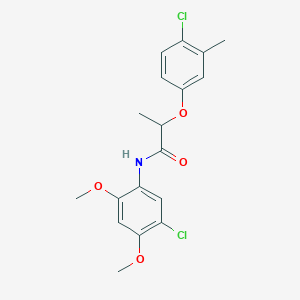![molecular formula C14H14N2OS B4408224 1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B4408224.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone
Descripción general
Descripción
1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone, also known as DIME, is a novel small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIME belongs to the class of indole-based compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has also been reported to modulate the expression of various genes involved in metabolism, oxidative stress, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone is its high potency and selectivity towards its target molecules. This makes it a valuable tool for studying various signaling pathways and their role in disease progression. However, the limitations of this compound include its low solubility and stability, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone. One of the areas of interest is the development of novel analogs with improved solubility and stability. Another area of research is the identification of the specific target molecules of this compound and their downstream effectors. This could provide valuable insights into the mechanism of action of this compound and its potential therapeutic applications. Additionally, the evaluation of this compound in preclinical and clinical studies is necessary to determine its safety and efficacy in humans.
In conclusion, this compound is a promising small molecule with potential therapeutic applications in various diseases. Its high potency and selectivity towards its target molecules make it a valuable tool for studying various signaling pathways. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, this compound has been reported to improve cognitive function and reduce amyloid-beta accumulation in the brain. In inflammation research, this compound has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-9-13(10(2)17)18-14(15-9)16-8-7-11-5-3-4-6-12(11)16/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZKMCWWBOBQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCC3=CC=CC=C32)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4408145.png)
amine hydrochloride](/img/structure/B4408147.png)

![1-methyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4408173.png)
![2-[(4-chlorobenzyl)thio]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B4408176.png)

![1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408182.png)
![4-[(ethylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4408190.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 4-bromobenzoate](/img/structure/B4408206.png)
![methyl 2-{[3-(allyloxy)benzoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4408209.png)
![N-[2-fluoro-5-(4-morpholinylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4408225.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4408239.png)
![1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408242.png)